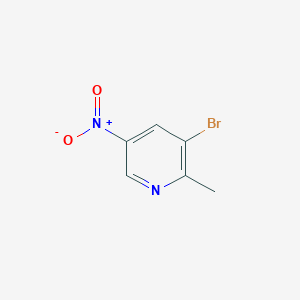

3-溴-2-甲基-5-硝基吡啶

描述

3-Bromo-2-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5BrN2O2 . It has an average mass of 217.020 Da and a monoisotopic mass of 215.953430 Da .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methyl-5-nitropyridine consists of 6 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Physical And Chemical Properties Analysis

3-Bromo-2-methyl-5-nitropyridine has a density of 1.7±0.1 g/cm3, a boiling point of 270.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.8±3.0 kJ/mol .科学研究应用

毒性和健康影响:一项研究报告了一例 5-溴-2-硝基吡啶中毒,这是一种药物和农药合成的中间体,突出了它通过皮肤和呼吸道吸收,导致高铁血红蛋白血症和迟发性脑病等严重健康状况 (史等,2022).

大规模生产:关于通过过氧化氢氧化将相应的胺大规模合成 5-溴-2-硝基吡啶的研究显示了工艺开发和安全性方面的挑战,最终建立了可重复、安全的生产方案 (Agosti 等,2017).

分子组成和潜在应用:5-溴-3-硝基吡啶-2-腈的计算研究探索了其分子结构、电子特性和潜在的生物学意义。这包括分子静电势、前沿分子轨道和配体-蛋白质相互作用的分析,突出了其作为着丝粒相关蛋白抑制剂的潜力 (Arulaabaranam 等,2021).

振动光谱研究:涉及 2-羟基-4-甲基-3-硝基吡啶和 2-羟基-4-甲基-5-硝基吡啶的研究通过使用密度泛函理论的振动光谱分析,提供了对其构象稳定性和分子结构的见解 (Balachandran 等,2012).

合成途径和化学反应性:已经对溴代和硝基吡啶衍生物的合成进行了研究,探索了它们的反应性和创造新化合物的潜在途径 (Peterson 和 Tolman,1977).

溶剂对反应性的影响:研究了溶剂极性对包括 5-溴-2-硝基吡啶在内的各种硝基吡啶反应性的影响,揭示了溶剂选择如何影响这些化合物中的取代过程 (Hertog 和 Jouwersma,1953).

作用机制

Target of Action

The primary target of 3-Bromo-2-methyl-5-nitropyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the SM coupling reaction .

Biochemical Pathways

The affected pathway is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The molecular effect of the action of 3-Bromo-2-methyl-5-nitropyridine is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to the diversity and complexity of organic chemistry .

属性

IUPAC Name |

3-bromo-2-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAOQTGMEGSRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594048 | |

| Record name | 3-Bromo-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186593-42-0 | |

| Record name | 3-Bromo-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

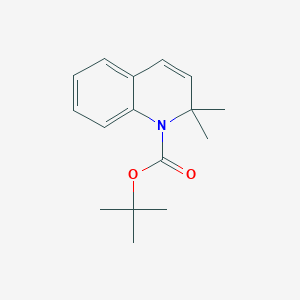

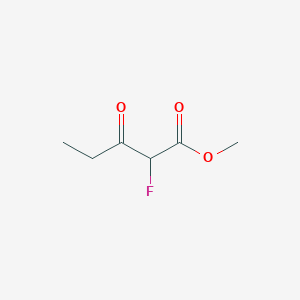

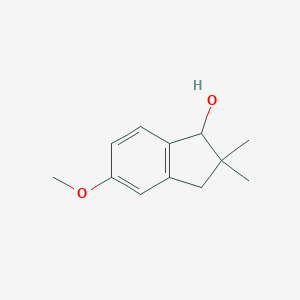

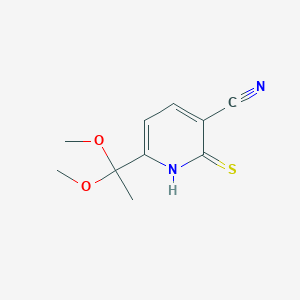

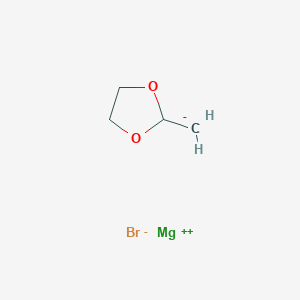

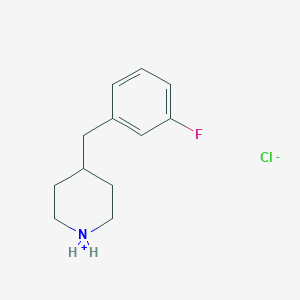

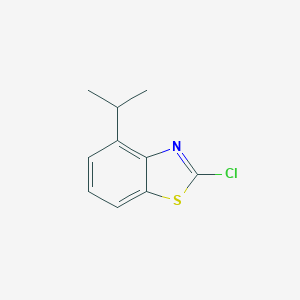

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)

![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)

![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)